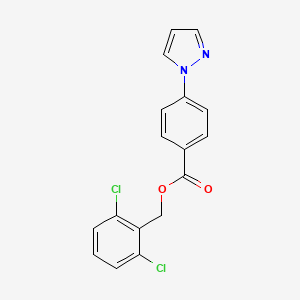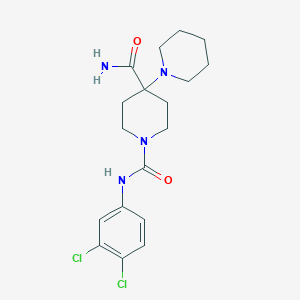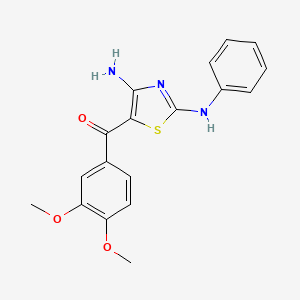
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of pyrazole-based compounds and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory prostaglandins. N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide also inhibits the activity of NF-κB, which is a transcription factor involved in the regulation of inflammatory cytokines. In addition, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. In cardiovascular research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to improve heart function and reduce myocardial infarction size.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in lab experiments is its broad range of potential applications, including cancer, inflammation, and cardiovascular diseases. Another advantage is its relatively low toxicity, which makes it a suitable candidate for further research. However, one limitation is the lack of clinical data on the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in humans, which limits its potential use in clinical settings.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anticancer drugs. Another direction is to explore its potential use in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to determine the optimal dosage and administration of N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in humans, as well as its potential side effects.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In inflammation research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to improve heart function and reduce myocardial infarction size.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClIN3O2/c1-19-11-3-2-8(13)4-10(11)16-12(18)7-17-6-9(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMWLSSJJNVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-methoxy-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B3748186.png)


![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)

![3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3748222.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748245.png)
![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)